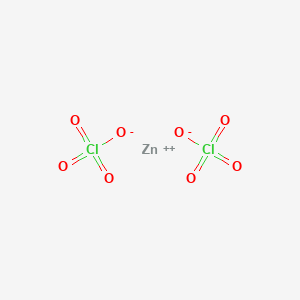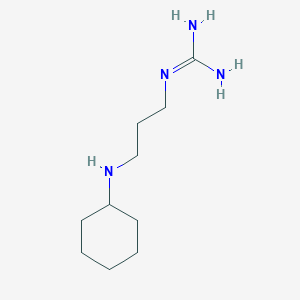
2-Chloro-1-(4-(3-methoxyphenyl)piperazin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to 2-Chloro-1-(4-(3-methoxyphenyl)piperazin-1-yl)ethan-1-one often involves several steps, including the reaction of piperazine with different reagents. Bhosale et al. (2014) describe the synthesis of related compounds involving the linking of biphenyl moiety with aryl piperazine (Bhosale et al., 2014). Wujec and Typek (2023) also detail a multi-step synthesis protocol for a similar compound (Wujec & Typek, 2023).
Molecular Structure Analysis
The molecular structure of related compounds is often confirmed using various spectroscopic methods. Zhang et al. (2007) utilized IR, 1H NMR, and X-ray diffraction to characterize a derivative of 2,5-piperazinedione (Zhang et al., 2007). Similarly, Prabavathi et al. (2015) employed FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy for investigating phenyl substituted compounds (Prabavathi et al., 2015).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds can be analyzed using various techniques. Castro et al. (2001) studied the kinetics and mechanisms of reactions involving methoxyphenyl derivatives (Castro et al., 2001).
Physical Properties Analysis
The physical properties of these compounds, such as crystal structure and stability, are crucial for understanding their behavior. Chinthal et al. (2021) investigated the crystal structures and hydrogen-bonded assemblies of related compounds (Chinthal et al., 2021).
Chemical Properties Analysis
The chemical properties, including electronic and vibrational characteristics, can be studied using spectroscopic methods. The work of Kumara et al. (2017) on oxadiazol-2-yl-piperazine derivatives provides insights into their electronic properties (Kumara et al., 2017).
Mechanism of Action
Target of Action
The primary target of 2-Chloro-1-(4-(3-methoxyphenyl)piperazin-1-yl)ethan-1-one is the 5-HT1A neuroreceptor . This receptor is known to be implicated in a number of neuropsychiatric fluctuations related to mood and anxiety .
Mode of Action
The compound interacts with its target, the 5-HT1A neuroreceptor, by binding at the shallow antagonist binding pocket . The high G score of -12.132 suggests a high binding affinity of the ligand at the target receptor .
Biochemical Pathways
It is known that the neurotransmitter serotonin (5-hydroxytryptamine, 5-ht) is involved in various central nervous system functions and psychiatric disorders . The receptors activated by 5-HT have been classified into different classes, of which the 5-HT1A receptors have been implicated in the pathogenesis of depression, anxiety, schizophrenia, epilepsy, and eating disorders .
Pharmacokinetics
A study has shown that a similar compound, when labeled with gdcl3 and 68gacl3, had a longitudinal relaxivity (r1) of 666 mM-1s-1 and a transverse relaxivity (r2) of 11486 mM-1s-1 respectively on 7T at 21°C . The rat brain uptake was 3.91 % ID/g (percentage of the injected dose per gram) at 30 min post injection .
Result of Action
The high binding affinity of the ligand at the 5-ht1a neuroreceptor suggests that it may have a significant impact on the neurological and psychiatric conditions associated with this receptor .
Action Environment
It is known that the compound can be used in different modalities for brain imaging, suggesting that it may be stable under a variety of conditions .
properties
IUPAC Name |
2-chloro-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-18-12-4-2-3-11(9-12)15-5-7-16(8-6-15)13(17)10-14/h2-4,9H,5-8,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPIUVSKDSUONAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10564885 |
Source


|
| Record name | 2-Chloro-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-(3-methoxyphenyl)piperazin-1-yl)ethan-1-one | |
CAS RN |
165751-24-6 |
Source


|
| Record name | 2-Chloro-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![4-[4-(diethylsulfamoyl)phenoxy]-N,N-diethylbenzenesulfonamide](/img/structure/B79476.png)